molecular formula C6H5BrN2O2 B116644 4-Bromo-2-nitroaniline CAS No. 875-51-4

4-Bromo-2-nitroaniline

Cat. No. B116644
CAS RN: 875-51-4
M. Wt: 217.02 g/mol
InChI Key: ZCWBZRBJSPWUPG-UHFFFAOYSA-N
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Patent
US05922724

Procedure details

A mixture of 1d (3.5 g, 13.5 mmol), dimethoxyethane (100 ml) and aqueous sodium hydroxide (50 ml, 1 M) is heated to 80° C. for 1 hour. After cooling the mixture is poured into ice-water. The product is filtered off, washed with water and dried. Yield 2.77 g (94%). Mp 109-1 10° C.
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][C:6]=1[N+:12]([O-:14])=[O:13])(=O)C.[OH-].[Na+]>C(COC)OC>[Br:11][C:8]1[CH:9]=[CH:10][C:5]([NH2:4])=[C:6]([N+:12]([O-:14])=[O:13])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Mp 109-1 10° C.

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(N)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.